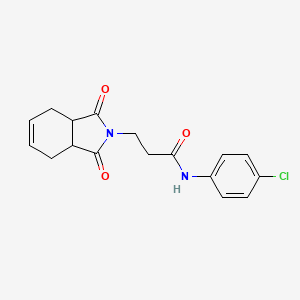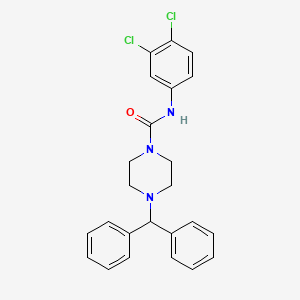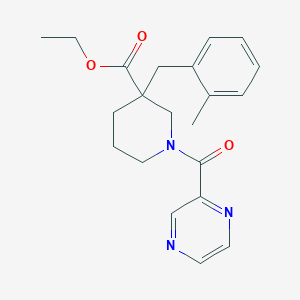![molecular formula C17H13BrN2O3S2 B6072082 ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B6072082.png)
ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
Ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anticancer activities, it has also been reported to have antioxidant and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate in lab experiments is its unique structure, which may allow for the development of novel therapeutic agents. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore its use in other fields of research, such as neurodegenerative diseases and diabetes. Additionally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Synthesemethoden
The synthesis of ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate has been reported in several studies. One common method involves the reaction of 5-bromo-2-thiophenecarboxylic acid with thionyl chloride, followed by the addition of ethyl 4-aminobenzoate and potassium thiocyanate. This reaction yields the desired product, which can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate has been studied for its potential use in various fields of research. One study investigated its anti-inflammatory activity in a mouse model of acute lung injury. The results showed that this compound reduced inflammation and oxidative stress in the lungs, suggesting its potential as a therapeutic agent for lung diseases.
Another study explored the use of this compound as a potential anticancer agent. The results showed that it inhibited the growth of several cancer cell lines, including breast cancer and lung cancer, by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S2/c1-2-23-16(22)14-13(10-6-4-3-5-7-10)19-17(25-14)20-15(21)11-8-9-12(18)24-11/h3-9H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKRZAGUPZQNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide](/img/structure/B6072008.png)

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-thienyl)acetamide](/img/structure/B6072033.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6072048.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6072054.png)
![ethyl 3-(2-chlorophenyl)-3-({2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)propanoate](/img/structure/B6072060.png)
![2-(1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6072070.png)
![2-(3-butenoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6072075.png)


![4-(4-isopropoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6072095.png)
![2-[4-(2,3-dimethoxybenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6072099.png)
![3-(1H-1,2,4-triazol-1-yl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)propanamide](/img/structure/B6072104.png)